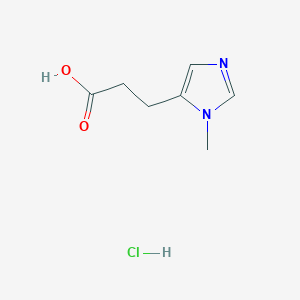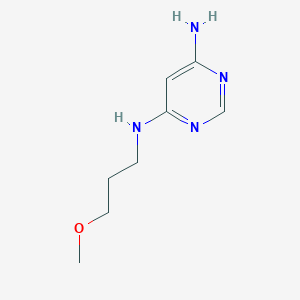![molecular formula C10H12N6 B1493022 7-(azidomethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098012-66-7](/img/structure/B1493022.png)
7-(azidomethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
Descripción general
Descripción
7-(Azidomethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole (ACIP) is a novel compound derived from the imidazopyridine class of compounds. It is a highly versatile molecule, as it can be used in a variety of applications, ranging from medicinal to industrial. ACIP is a cyclopropylmethyl derivative of the imidazopyridine class, and is known for its unique properties and potential applications.
Aplicaciones Científicas De Investigación
1. Pyrazole Synthesis
Pyrazoles, including structures similar to 7-(azidomethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole, are significant in bioactive compounds and pharmaceuticals. A notable method for pyrazole synthesis involves the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes, which forms the N-N bond in the final step via oxidation-induced coupling on titanium. This approach avoids hazardous reagents like hydrazine (Pearce et al., 2020).
2. Anticancer Agents Synthesis
Compounds structurally related to 7-(azidomethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole, such as imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, have been synthesized and evaluated as potential anticancer agents. These compounds demonstrate significant antitumor activity and are synthesized through cyclization of aminopyridines with ethyl orthoformate and oxidative cyclization with aryl aldehydes (Temple et al., 1987).
3. Proton Conducting Polymers and Liquids
Imidazole and pyrazole-based materials, similar in structure to the compound , have been studied for their properties as solvents for acidic protons in polymers and liquids. These materials exhibit comparable protonic defects and mobility to water-containing systems, with increased temperature stability and stronger Bronstedt base characteristics. Such properties make them suitable for applications in electrochemical cells like fuel cells and secondary batteries (Kreuer et al., 1998).
4. Synthesis of Ligands for Estrogen Receptor
1H-imidazoles, structurally related to 7-(azidomethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole, have been synthesized and tested for biological activity, particularly as ligands for the estrogen receptor. These compounds show hormonal activity in certain cancer cell lines and have a clear structure-activity relationship (Wiglenda et al., 2005).
Propiedades
IUPAC Name |
7-(azidomethyl)-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c11-14-12-5-9-6-13-16-4-3-15(10(9)16)7-8-1-2-8/h3-4,6,8H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIJMWLWKVEPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=C(C=N3)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(azidomethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Methyl-5,7-diazaspiro[2.5]octan-6-one](/img/structure/B1492953.png)





